molecular formula C28H23BrN4O4 B216000 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216000
M. Wt: 559.4 g/mol
InChI Key: OXXKDNQAZFUWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrano[2,3-c]pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It induces apoptosis in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. It also inhibits the growth of tumors by inhibiting the expression of vascular endothelial growth factor (VEGF), which is responsible for angiogenesis.
Biochemical and Physiological Effects:
6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It induces apoptosis in cancer cells and inhibits the growth of tumors by inhibiting angiogenesis. It also has antioxidant activity, which may help to prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its diverse biological activities, which make it a promising candidate for further research. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include further studies to fully understand its mechanism of action, investigations into its potential use in combination with other anti-cancer drugs, and the development of more efficient synthesis methods. Additionally, studies on its potential use in the treatment of other diseases, such as autoimmune disorders, may also be of interest.
In conclusion, 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with diverse biological activities that make it a promising candidate for further research. Its potential therapeutic applications in the treatment of cancer and inflammation make it an important area of study. However, further research is needed to fully understand its mechanism of action and potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The first step is the condensation of 5-bromo-2-hydroxybenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-amino-5-cyano-4,6-dimethyl-2-pyridone in the presence of an acid catalyst to form the pyrano[2,3-c]pyrazole ring system. Finally, the benzyloxy group is introduced using benzyl bromide and a base to form the final product.

Scientific Research Applications

6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, it has been found to have anti-tumor activity by inhibiting angiogenesis, the process by which new blood vessels are formed.

properties

Product Name

6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C28H23BrN4O4

Molecular Weight

559.4 g/mol

IUPAC Name

6-amino-4-(5-bromo-2-phenylmethoxyphenyl)-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C28H23BrN4O4/c1-34-18-9-11-22(35-2)20(13-18)26-25-24(21(14-30)27(31)37-28(25)33-32-26)19-12-17(29)8-10-23(19)36-15-16-6-4-3-5-7-16/h3-13,24H,15,31H2,1-2H3,(H,32,33)

InChI Key

OXXKDNQAZFUWKI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5

Origin of Product

United States

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